molecular formula C23H23ClN4O3 B11253152 N-[6-(4-chlorophenyl)-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide

N-[6-(4-chlorophenyl)-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide

Cat. No.: B11253152
M. Wt: 438.9 g/mol
InChI Key: NTXWSACKHAFYKK-UHFFFAOYSA-N
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Description

N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. The synthetic route typically starts with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl and dimethylphenyl groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activities, making it a candidate for studying its effects on various biological systems.

    Medicine: Potential therapeutic applications could be explored, including its use as a drug candidate for treating specific diseases.

    Industry: The compound may find applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine core and may exhibit similar biological activities.

    Chlorophenyl compounds: Compounds containing the chlorophenyl group may have comparable chemical properties and reactivity.

    Dimethylphenyl compounds: These compounds feature the dimethylphenyl group, which can influence their chemical behavior and applications. The uniqueness of N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE lies in its specific combination of functional groups and the resulting properties, which may offer distinct advantages in its applications.

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-[6-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-oxopyridazin-4-yl]propanamide

InChI

InChI=1S/C23H23ClN4O3/c1-4-21(29)26-20-12-19(16-6-8-17(24)9-7-16)27-28(23(20)31)13-22(30)25-18-10-5-14(2)11-15(18)3/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,29)

InChI Key

NTXWSACKHAFYKK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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